molecular formula C12H7FN6S2 B11059114 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11059114
M. Wt: 318.4 g/mol
InChI Key: ACZBAVMTEDBMGF-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazolo-thiadiazole core, a fluorobenzyl group, and a thiadiazolyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as triethylamine or sodium ethoxide, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with the nucleophile .

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-amine
  • 2-(4-Fluorobenzyl)-5-(1,2,3-thiadiazol-4-yl)-1,3,4-thiadiazole
  • 4-(4-Fluorobenzyl)-1,2,3-thiadiazole-5-thiol

Uniqueness

Compared to similar compounds, 3-(4-Fluorobenzyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its triazolo-thiadiazole core, which imparts distinct chemical and biological properties. This core structure enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C12H7FN6S2

Molecular Weight

318.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methyl]-6-(thiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7FN6S2/c13-8-3-1-7(2-4-8)5-10-15-16-12-19(10)17-11(21-12)9-6-20-18-14-9/h1-4,6H,5H2

InChI Key

ACZBAVMTEDBMGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CSN=N4)F

Origin of Product

United States

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